3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid
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Overview
Description
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is a complex organic compound that features a thiazole ring, a cyclopentane ring, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid typically involves the reaction of a thiazole derivative with a cyclopentanecarboxylic acid derivative. One common method includes the use of thiazole-2-ylamine and cyclopentanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole or cyclopentane derivatives.
Scientific Research Applications
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity to its target. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole-2-carboxylic acid: A simpler thiazole derivative with similar chemical properties.
Cyclopentanecarboxylic acid: A simpler cyclopentane derivative.
Thiazole-2-ylamine: A thiazole derivative with an amine group instead of a carboxylic acid group.
Uniqueness
3-(Thiazol-2-ylcarbamoyl)cyclopentanecarboxylic acid is unique due to the combination of the thiazole ring and the cyclopentane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(12-10-11-3-4-16-10)6-1-2-7(5-6)9(14)15/h3-4,6-7H,1-2,5H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIRDXDNHWLQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=NC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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